ATPγS 四锂盐

描述

Adenosine 5'-(γ-thio)-triphosphate (lithium salt) is a stable analog of ATP that acts as a potent agonist of G protein-coupled P2Y2 and P2Y11 receptors (pEC50 = 5.52 for P2Y11). It has been used to identify kinase substrates, has been implemented as a reagent in the synthesis of DNA N-acetylglucosamine analogs, and can serve as a substrate for the RNA-stimulated nucleotide hydrolysis and RNA unwinding activities of eukaryotic initiation factor-4A.

科学研究应用

P2 嘌呤能受体激动剂

ATPγS 四锂盐是一种 P2 嘌呤能受体激动剂 . P2 受体是一类嘌呤能受体,是受 ATP 刺激的 G 蛋白偶联受体。 它们在神经过程、心血管和呼吸系统以及免疫反应中发挥着重要作用 .

不可水解的 ATP 类似物

ATPγS 四锂盐是 ATP 的不可水解类似物 . 这意味着它可以模拟 ATP 的作用,但能抵抗酶降解,使其在生物学研究中非常有用,在生物学研究中,ATP 的快速降解会使结果的解释变得复杂 .

核苷酸水解

腺苷 5’-O-(3-硫代)三磷酸 (ATPγS) 是核苷酸水解的底物 . 这意味着它可以参与核苷酸分解成其组成部分的反应,这一过程是许多生物过程的基础 .

RNA 解旋

ATPγS 参与真核翻译起始因子 elF4A 的 RNA 解旋活性 . 这个过程对于真核细胞蛋白质合成的起始至关重要 .

结构研究

ATPγS 已被用于蛋白质-DNA 相互作用的结构研究。 例如,它被用于一项研究,该研究检查了 recA 蛋白-DNA 丝的结构

作用机制

Target of Action

ATPgammaS tetralithium salt, also known as Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt, is a potent agonist of G protein-coupled P2Y2 and P2Y11 receptors . These receptors are part of the P2Y receptor family, which consists of 8 human subtypes .

Mode of Action

ATPgammaS tetralithium salt interacts with its targets, the P2Y2 and P2Y11 receptors, by mimicking the action of ATP . It is a nonhydrolyzable analog of ATP , meaning it resists breakdown and thus can have a prolonged effect on its target receptors.

Biochemical Pathways

The activation of P2Y2 and P2Y11 receptors by ATPgammaS tetralithium salt can influence various biochemical pathways. These receptors are known to control levels of extracellular nucleotides and nucleosides, and intracellular signaling pathways . .

Pharmacokinetics

It is known to be soluble in water up to 50 mm , which could influence its bioavailability.

Result of Action

The activation of P2Y2 and P2Y11 receptors by ATPgammaS tetralithium salt can lead to various molecular and cellular effects. For instance, it has been shown to enhance intrinsic fluorescence and induce aggregation, which increases the activity of spinach Rubisco activase . It also attenuates inflammatory response with decreased accumulation of cells and proteins in bronchoalveolar lavage and reduces neutrophil infiltration and extravasation of Evans blue albumin dye into lung tissue .

Action Environment

Given that it is a nonhydrolyzable analog of atp , it may be more resistant to degradation in various environments compared to ATP

生化分析

Biochemical Properties

ATPgammaS Tetralithium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor elF4A .

Cellular Effects

ATPgammaS Tetralithium Salt has profound effects on various types of cells and cellular processes. For example, in TEA3A1 cells, ATPgammaS Tetralithium Salt increased Ca 2+ influx in a dose-dependent manner .

Molecular Mechanism

ATPgammaS Tetralithium Salt exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it unwinds 17 base pairs of DNA by 11.5 degrees/base pair in the presence of adenosine 5’-O- (3-thiotriphosphate) .

Temporal Effects in Laboratory Settings

The effects of ATPgammaS Tetralithium Salt change over time in laboratory settings. It has a high degree of stability and shows long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of ATPgammaS Tetralithium Salt vary with different dosages in animal models. High doses may lead to toxic or adverse effects .

Metabolic Pathways

ATPgammaS Tetralithium Salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors and affects metabolic flux or metabolite levels .

Transport and Distribution

ATPgammaS Tetralithium Salt is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of ATPgammaS Tetralithium Salt and its effects on its activity or function are crucial. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

CAS 编号 |

93839-89-5 |

|---|---|

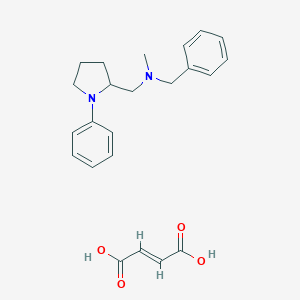

分子式 |

C10H16LiN5O12P3S |

分子量 |

530.2 g/mol |

IUPAC 名称 |

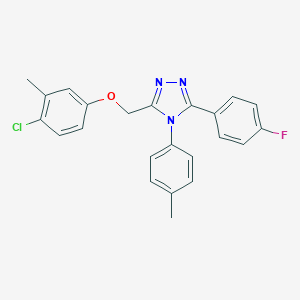

tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |

InChI |

InChI=1S/C10H16N5O12P3S.Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);/t4-,6-,7-,10-;/m1./s1 |

InChI 键 |

KRAIEIOBHFWLAU-MCDZGGTQSA-N |

手性 SMILES |

[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |

规范 SMILES |

[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |

外观 |

Assay:≥90%A crystalline solid |

Key on ui other cas no. |

93839-89-5 |

Pictograms |

Irritant |

同义词 |

(gamma-S)ATP adenosine 5'-(3-thio)triphosphate adenosine 5'-(gamma-S)triphosphate adenosine 5'-O-(3-thiotriphosphate) adenosine 5'-O-(gamma-thiotriphosphate) adenosine 5'-O-thiotriphosphate adenosine 5'-thiotriphosphate adenosine-5'-(3-thiotriphosphate) ATP gamma-S ATPgammaS gamma-thio-ATP |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you provide an example of how ATPγS affects a specific protein's activity?

A1: ATPγS inhibits the ATPase activity of the Escherichia coli RecA protein, essential for DNA repair and recombination []. This inhibition is time-dependent, suggesting a two-step binding mechanism involving an initial rapid binding followed by a slower isomerization to a higher-affinity state [].

Q2: Does ATPγS always act as an inhibitor?

A2: Not necessarily. ATPγS can activate certain proteins. For example, it stimulates both prostaglandin E2 production and Ca2+ influx in rat thymic epithelial cells by activating phospholipase A2 [].

Q3: How does ATPγS affect HIV-1 virions?

A3: Research suggests that ATPγS disrupts the structural integrity of the HIV-1 virion core, impacting its infectivity []. This effect is attributed to the disruption of virion-associated Hsp70's catalytic activity, highlighting a potential role of Hsp70 in maintaining virion core stability [].

Q4: What is the molecular formula and weight of ATPγS?

A4: The molecular formula of ATPγS is C10H12N5O13P3S • 4Li. The molecular weight is 589.1 g/mol.

Q5: Is ATPγS stable in all experimental conditions?

A5: While ATPγS is considered a relatively stable ATP analogue, its stability can be influenced by factors like pH, temperature, and the presence of divalent cations. Researchers should optimize experimental conditions to minimize potential hydrolysis.

Q6: Can ATPγS be used to study the kinetics of enzymatic reactions?

A6: Yes, ATPγS can be a valuable tool for studying enzymatic mechanisms. The fact that it can be hydrolyzed by some enzymes, albeit slowly, allows researchers to investigate individual steps in reaction pathways []. This is particularly useful for identifying rate-limiting steps, as demonstrated in studies on the RecA protein [].

Q7: Has computational chemistry been used to study ATPγS?

A7: While the provided research doesn't explicitly mention computational studies on ATPγS, such techniques can be valuable for exploring its binding interactions with target proteins and understanding the structural basis of its activity.

Q8: How do structural modifications to the ATPγS molecule affect its activity?

A8: Modifying the structure of ATPγS can significantly impact its binding affinity and biological activity. For example, replacing the oxygen atom in the gamma-phosphate group with sulfur alters its hydrolysis rate and can influence its interaction with specific enzymes [].

Q9: How can the stability of ATPγS be improved for experimental or therapeutic applications?

A9: Strategies to improve ATPγS stability might include optimizing storage conditions, using appropriate buffers, or developing novel formulations that protect the molecule from degradation.

Q10: Are there specific safety regulations for handling ATPγS?

A10: Researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols when handling ATPγS. While not inherently dangerous, like many laboratory reagents, it should be handled with care.

Q11: Can you give an example of an in vitro assay where ATPγS has been used effectively?

A11: ATPγS has been used in fluorescence anisotropy assays to study the binding of the adeno-associated virus Rep40 helicase to DNA []. The results showed that ATPγS was required for the cooperative binding of the helicase to DNA, highlighting the coupling between nucleotide binding and DNA binding [].

Q12: Are there examples of in vivo studies using ATPγS?

A12: Yes, one study demonstrated that ATPγS administration in a murine model of acute lung injury attenuated inflammatory responses and reduced pulmonary edema []. These findings suggest a potential protective role of purinergic receptor stimulation in this condition [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide](/img/structure/B117038.png)

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)